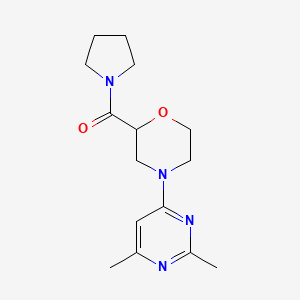
4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups and a morpholine ring bonded to a pyrrolidine carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,6-dimethylpyrimidine, through cyclization reactions.
Introduction of the Morpholine Ring: This can be achieved by reacting the pyrimidine derivative with morpholine under controlled conditions.
Attachment of the Pyrrolidine Carbonyl Group: This step might involve acylation reactions using pyrrolidine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring or the morpholine nitrogen.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially on the pyrimidine ring, where halogenation or alkylation might be possible.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Industry
In industry, such compounds could be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Wirkmechanismus
The mechanism of action for 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine
- 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)thiazole
Uniqueness
Compared to similar compounds, 4-(2,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine might exhibit unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring also contributes to its distinct characteristics.
Eigenschaften
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-9-14(17-12(2)16-11)19-7-8-21-13(10-19)15(20)18-5-3-4-6-18/h9,13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYFTDXXDOKVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine](/img/structure/B6470728.png)
![N-tert-butyl-1-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}pyrrolidine-3-carboxamide](/img/structure/B6470734.png)
![3-chloro-4-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470735.png)
![3-chloro-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470746.png)
![N-tert-butyl-1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470748.png)
![3-methyl-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470755.png)
![3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470767.png)
![5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470787.png)
![4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6470796.png)
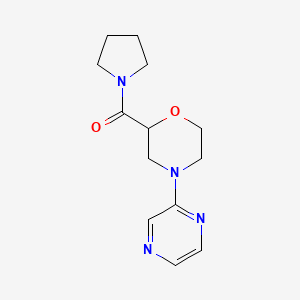
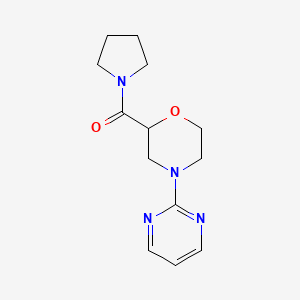
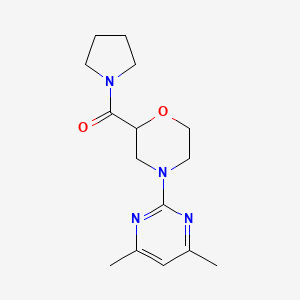
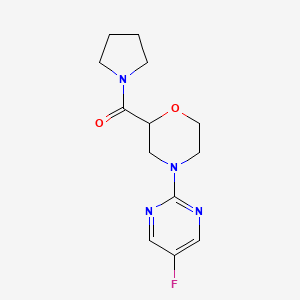
![2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B6470830.png)
